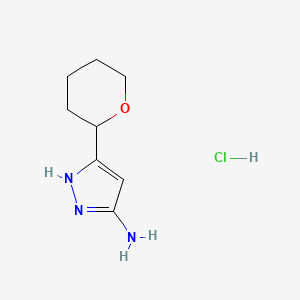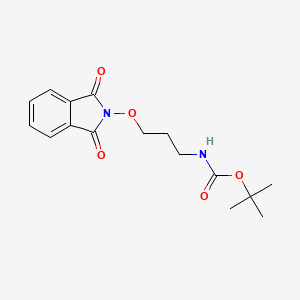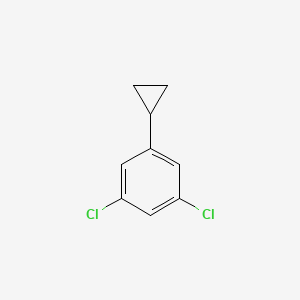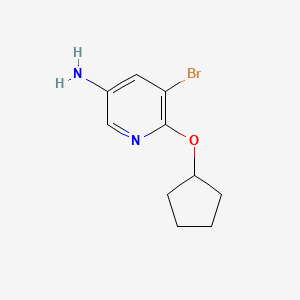
3'-Deoxy-3'-fluorothymidine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Deoxy-3’-fluorothymidine-d3 is a stable isotope-labeled compound, often used in scientific research. It is a derivative of thymidine, where the 3’ hydroxyl group is replaced by a fluorine atom and deuterium atoms are incorporated. This compound is known for its antiviral properties and is used in various biochemical and medical research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxy-3’-fluorothymidine-d3 typically involves the fluorination of thymidine. One common method includes the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of 3’-Deoxy-3’-fluorothymidine-d3 follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to achieve high purity suitable for research and pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
3’-Deoxy-3’-fluorothymidine-d3 undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted under specific conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used under anhydrous conditions.
Oxidation: Mild oxidizing agents such as hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various alkylated derivatives of 3’-Deoxy-3’-fluorothymidine-d3 .
Wissenschaftliche Forschungsanwendungen
3’-Deoxy-3’-fluorothymidine-d3 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a precursor in the synthesis of other fluorinated nucleosides.
Biology: Used in studies involving DNA synthesis and repair mechanisms.
Medicine: Acts as an antiviral agent, particularly in the treatment of HIV and other viral infections.
Industry: Employed in the development of diagnostic tools and therapeutic agents.
Wirkmechanismus
The mechanism of action of 3’-Deoxy-3’-fluorothymidine-d3 involves its incorporation into DNA during replication. The fluorine atom at the 3’ position prevents further elongation of the DNA chain, thereby inhibiting viral replication. This compound targets thymidine kinase, an enzyme crucial for DNA synthesis, and disrupts the replication process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3’-Fluoro-2’,3’-dideoxythymidine
- 3’-Fluorodeoxythymidine
- 2’-Fluoro-2’-deoxyadenosine
Uniqueness
3’-Deoxy-3’-fluorothymidine-d3 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in biochemical studies. Its fluorine substitution also provides enhanced stability and specificity in antiviral applications compared to other similar compounds .
Eigenschaften
Molekularformel |
C10H13FN2O4 |
|---|---|
Molekulargewicht |
247.24 g/mol |
IUPAC-Name |
1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1/i1D3 |
InChI-Schlüssel |
UXCAQJAQSWSNPQ-BXKFBODDSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)F |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3,6,8-tris(4-carboxyphenyl)-1,9-dihydropyren-1-yl]benzoic acid](/img/structure/B13713476.png)






![3-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxy]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13713530.png)



![2-Hydroxyspiro[5.5]undec-2-en-4-one](/img/structure/B13713554.png)

